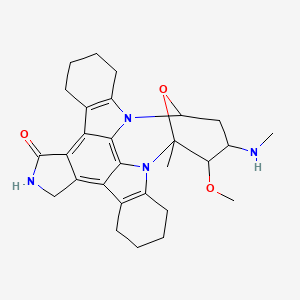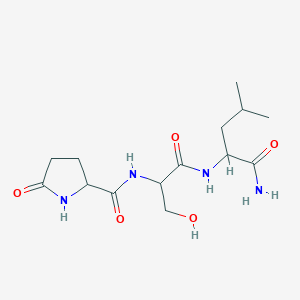
H-DL-Pyr-DL-Ser-DL-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Pyr-DL-Ser-DL-Leu-NH2 is a synthetic peptide composed of pyrrolidine, serine, and leucine residues. This compound is part of a broader class of peptides that have been studied for their potential therapeutic applications due to their unique structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pyr-DL-Ser-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Pyr-DL-Ser-DL-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds, potentially leading to the cleavage of the peptide chain.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine hydroxyl derivatives, while reduction can result in peptide bond cleavage products .
Aplicaciones Científicas De Investigación
H-DL-Pyr-DL-Ser-DL-Leu-NH2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its potential role in cellular signaling pathways and protein interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: It is used in the development of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of H-DL-Pyr-DL-Ser-DL-Leu-NH2 involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2: This compound has a similar structure but includes additional amino acids, leading to different biological activities.
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: This peptide has a different sequence, resulting in unique properties and applications.
Uniqueness
H-DL-Pyr-DL-Ser-DL-Leu-NH2 is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional characteristics. Its simplicity compared to more complex peptides makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .
Propiedades
Fórmula molecular |
C14H24N4O5 |
|---|---|
Peso molecular |
328.36 g/mol |
Nombre IUPAC |
N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O5/c1-7(2)5-9(12(15)21)17-14(23)10(6-19)18-13(22)8-3-4-11(20)16-8/h7-10,19H,3-6H2,1-2H3,(H2,15,21)(H,16,20)(H,17,23)(H,18,22) |
Clave InChI |
WAYDDNVXOHHJSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)

![(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate](/img/structure/B12293747.png)
![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)
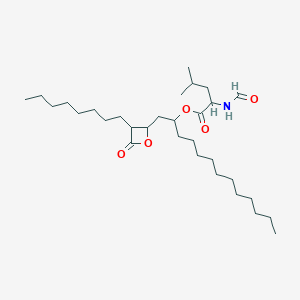
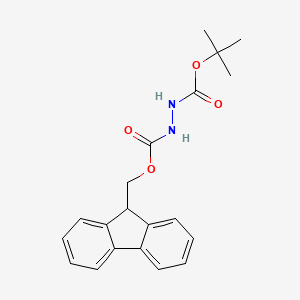
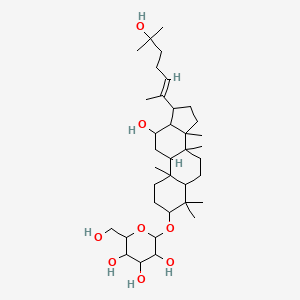
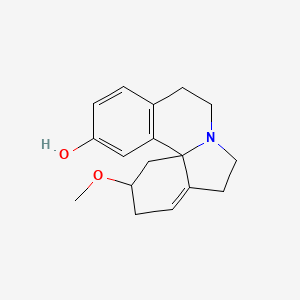
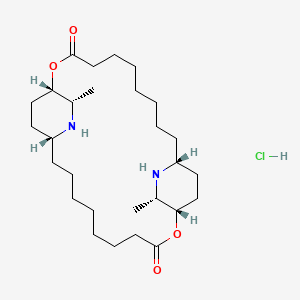
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
